molecular formula C12H14N6O7S B1209395 Pyrazosulfuron CAS No. 98389-04-9

Pyrazosulfuron

Cat. No. B1209395
CAS RN: 98389-04-9
M. Wt: 386.34 g/mol
InChI Key: VXMNDQDDWDDKOQ-UHFFFAOYSA-N
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Description

Pyrazosulfuron is a sulfonylurea herbicide developed for effective weed control in cereals and rice fields. It operates by inhibiting the plant enzyme acetolactate synthase (ALS), critical for the synthesis of branched-chain amino acids. This inhibition leads to the cessation of cell division and ultimately plant death. Pyrazosulfuron's chemical designation reflects its active functional groups, including a pyrazole ring and a sulfonylurea bridge, which are essential for its herbicidal activity.

Synthesis Analysis

Pyrazosulfuron and its derivatives are synthesized through a series of steps involving the integration of a pyrazole ring with a sulfonylurea bridge. Notably, a novel method for creating pyrazole derivatives involves (n)Bu3P-catalyzed desulfonylative [3 + 2] cycloadditions of allylic carbonates with arylazosulfones, producing pyrazole derivatives efficiently under mild conditions (Qi Zhang et al., 2015).

Molecular Structure Analysis

Pyrazosulfuron's molecular structure is characterized by density functional theory (DFT) analysis, revealing its aromatic character and the electronic distribution within the molecule. This analysis shows the significance of the pyrazole and sulfonylurea groups in its activity as a herbicide (J. C. Monicka & C. James, 2014).

Chemical Reactions and Properties

The chemical behavior of Pyrazosulfuron in the environment, including its degradation and interaction with soil components, has been studied. It's noted that Pyrazosulfuron undergoes hydrolysis in aquatic solutions, indicating a pH-dependent degradation mechanism (Wei Zheng, S. Yates, & S. Papiernik, 2008).

Physical Properties Analysis

The physical properties of Pyrazosulfuron, including its solubility, stability, and persistence in environmental samples, have been extensively studied. For instance, research on its persistence in rice-field soil under Indian tropical conditions revealed that Pyrazosulfuron degrades rapidly, with microbial activity playing a significant role in its degradation (S. Singh, Rajvir Sharma, & Neera Singh, 2012).

Chemical Properties Analysis

The chemical properties of Pyrazosulfuron, including its binding affinity and interaction with other molecules, are crucial for understanding its mode of action. Spectroscopic methods have identified its binding affinity and site in human serum albumin, providing insights into its distribution and potential interactions within biological systems (Fei Ding et al., 2010).

Scientific Research Applications

Binding Affinity and Binding Site in Human Serum Albumin

Pyrazosulfuron-ethyl (PY), a sulfonylurea herbicide, has been studied for its interaction with human serum albumin (HSA). Spectroscopic methods revealed that PY binds to HSA, causing changes in the protein's secondary structure. The study demonstrated that PY-HSA complex formation involved van der Waals forces and hydrogen bonds, primarily occurring in subdomain IIA of HSA (Ding et al., 2010).

Impact on Microbiological Activity in Paddy Soil

Research on the effects of Pyrazosulfuron-ethyl on microbiological activity related to nitrogen transformation in paddy soil showed significant inhibition of soil urease, nitrification, and microbial biomass nitrogen within the first 20 days of application (Guan, 2008).

Persistence in Rice-field and Laboratory Soil

Pyrazosulfuron-ethyl's persistence in rice-field soil and water under Indian tropical conditions was studied, revealing rapid dissipation with a half-life of 5.4 days in soil and 0.9 days in water. Microbial contribution to its degradation was indicated by faster degradation in non-sterile soil compared to sterile soil (Singh et al., 2012).

Degradation Behavior in Water Affected by pH

The degradation of pyrazosulfuron-ethyl in water was found to be pH-dependent, being least persistent under acidic conditions. The study identified three metabolites, highlighting hydrolysis of the sulfonamide linkage as the predominant degradation route (Singh & Singh, 2013).

Effect on Yield of Transplanted Rice

Pyrazosulfuron-ethyl was evaluated for its efficacy against weeds in transplanted rice. Application at 42.0 g/ha yielded a maximum grain yield of 3.3 t/ha with a lower weed index, demonstrating its effectiveness in weed management (Pal et al., 2012).

Biodegradation by Bacterial Strains

Three bacterial strains capable of transforming pyrazosulfuron-ethyl were isolated from contaminated soils, belonging to Pseudomonas sp. and Bacillus sp. These strains showed significant degradation capabilities, pointing to potential bioremediation applications (Xu et al., 2009).

Adaptation Mechanism and Tolerance in Rhodopseudomonas

A study on Rhodopseudomonas palustris PSB-S revealed that pyrazosulfuron-ethyl inhibited biomass production, altered cell morphology, and suppressed pigment biosynthesis. The research provided insights into the molecular basis of adaptation to pyrazosulfuron-ethyl stress in this organism (Luo et al., 2018).

Safety And Hazards

Pyrazosulfuron-ethyl is harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O7S/c1-18-9(6(5-13-18)10(19)20)26(22,23)17-12(21)16-11-14-7(24-2)4-8(15-11)25-3/h4-5H,1-3H3,(H,19,20)(H2,14,15,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMNDQDDWDDKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243564
Record name 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazosulfuron

CAS RN

98389-04-9
Record name Pyrazosulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98389-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazosulfuron [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098389049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl
Source European Chemicals Agency (ECHA)
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Record name PYRAZOSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRH8L723X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,420
Citations
S Pal, RK Ghosh, H Banerjee, R Kundu, A Alipatra - 2012 - indianjournals.com
Efficacy of pyrazosulfuron-ethyl against weeds in transplanted rice was studied during 2008 and 2009 at Regional Research Sub-station, Chakdaha under Bidhan Chandra Krishi …
Number of citations: 31 www.indianjournals.com
A Rana, MC Rana, SS Rana, N Sharma, S Kumar - 2018 - indianjournals.com
… Company procured pyrazosulfuron-ethyl at 15 and 20 g during 2016 and at 20 and 30 g/ha … pyrazosulfuronethyl got degraded within 5 days of its application. Residues of pyrazosulfuron…
Number of citations: 11 www.indianjournals.com
K Suzuki, Y Shirai, H Hirata - Pest Management in Rice, 1990 - Springer
Pyrazosulfuron-ethyl( code name NC-311, trade name Sirius TM ) is a new sulfonylurea herbicide for rice, being developed and launched in major rice producing countries. In …
Number of citations: 10 link.springer.com
SB Singh, N Singh - Journal of Environmental Science and Health …, 2013 - Taylor & Francis
Pyrazosulfuron-ethyl, a new herbicide belonging to the sulfonylurea group, is used for weed control in rice crops growing in areas varying from acidic to alkaline soils. This study was …
Number of citations: 10 www.tandfonline.com
N Singh, SB Singh - Pest management science, 2011 - Wiley Online Library
… This study reports the translocation of 14 C-pyrazosulfuron-ethyl to rice plants and its … treated with pyrazosulfuron-ethyl (223 µg containing 16 16 040 dpm of 14 C-pyrazosulfuron-ethyl). …
Number of citations: 18 onlinelibrary.wiley.com
MS Yun, IS Shim, K Usui - Pest Management Science: formerly …, 2001 - Wiley Online Library
To investigate the selectivity and safening action of the sulfonylurea herbicide pyrazosulfuron‐ethyl (PSE), pyrazosulfuron‐ethyl O‐demethylase (PSEOD) activity involving oxidative …
Number of citations: 38 onlinelibrary.wiley.com
JP Saini - Pesticide Research Journal, 2003 - indianjournals.com
… Pyrazosulfuron-ethyl is a new broad-spectrum herbicide, which can be effective against all types … In the present investigation, efforts have been made to test the efficacy of pyrazosulfuron…
Number of citations: 15 www.indianjournals.com
S Sondhia, U Waseem, RK Varma - Chemosphere, 2013 - Elsevier
… study was conducted to isolate and identify pyrazosulfuron-ethyl degrading fungi from soil of … , as potent pyrazosulfuron-ethyl degrading fungi. Degradation of pyrazosulfuron-ethyl by P. …
Number of citations: 41 www.sciencedirect.com
S Yamamoto, F Suzuki, Y Iwasawa… - Journal of Synthetic …, 1994 - jstage.jst.go.jp
… to obtain the pyrazolesulfonylureas including pyrazosulfuron-ethyl . Six synthetic methods … pyrazosulfuron-ethyl . In this paper these synthetic methods and a final step to pyrazosulfuron…
Number of citations: 6 www.jstage.jst.go.jp
MA Bhat, A Hussain, MA Ganai, IA Jehangir… - Journal of Crop and …, 2017 - academia.edu
… pyrazosulfuron was 17.06 per cent. Combination application of Pretilachlor+ pyrazosulfuron … The superiority exhibited by Pretilachlor+ pyrazosulfuron over butachlor was 7.35 and 7.76 …
Number of citations: 10 www.academia.edu

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